3'-O-Methylbatatasin III

Catalog No.
S597688
CAS No.
101330-69-2
M.F
C16H18O3
M. Wt
258.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-O-Methylbatatasin III

CAS Number

101330-69-2

Product Name

3'-O-Methylbatatasin III

IUPAC Name

3-methoxy-5-[2-(3-methoxyphenyl)ethyl]phenol

Molecular Formula

C16H18O3

Molecular Weight

258.31 g/mol

InChI

InChI=1S/C16H18O3/c1-18-15-5-3-4-12(9-15)6-7-13-8-14(17)11-16(10-13)19-2/h3-5,8-11,17H,6-7H2,1-2H3

InChI Key

FDJURJXPMJANDW-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CCC2=CC(=CC(=C2)OC)O

Canonical SMILES

COC1=CC=CC(=C1)CCC2=CC(=CC(=C2)OC)O

Spasmolytic Activity:

Research suggests that 3′-O-Methylbatatasin III exhibits spasmolytic activity, meaning it has the potential to relax muscles and relieve spasms. A study published in "MedChemExpress" found that the compound demonstrated this effect in isolated guinea pig ileum, suggesting its possible therapeutic application in managing conditions like irritable bowel syndrome or muscle cramps [].

Source and Availability:

3′-O-Methylbatatasin III is a naturally occurring compound found in sweet potatoes (Ipomoea batatas) []. Several companies offer the compound as a research chemical, allowing scientists to study its properties and potential applications further [].

3'-O-Methylbatatasin III is a naturally occurring compound classified as a stilbene derivative, specifically a methoxylated phenolic compound. It has the chemical formula C16H18O3C_{16}H_{18}O_3 and is known for its structural features, which include a methoxy group at the 3' position of the batatasin backbone. This compound is often studied for its potential biological activities and therapeutic applications.

Typical of phenolic compounds. These reactions include:

  • Alkylation: The hydroxyl group can undergo alkylation, leading to the formation of ether derivatives.
  • Oxidation: The phenolic structure can be oxidized to form quinones or other oxidized derivatives.
  • Esterification: The hydroxyl group can react with acids to form esters, which may enhance its bioavailability and stability.

These reactions are significant for modifying the compound's properties and enhancing its biological activity.

Research indicates that 3'-O-Methylbatatasin III exhibits several biological activities, including:

  • Antifungal Activity: It has been shown to possess antifungal properties, making it a candidate for developing antifungal agents .
  • Antioxidant Properties: The compound demonstrates antioxidant activity, which is beneficial in combating oxidative stress-related diseases.
  • Potential Anticancer Effects: Preliminary studies suggest that it may have anticancer properties, although further research is needed to elucidate these effects.

The synthesis of 3'-O-Methylbatatasin III can be achieved through various methods:

  • Extraction from Natural Sources: It can be isolated from plants known to produce stilbenes, such as sweet potatoes.
  • Chemical Synthesis: Laboratory synthesis may involve starting with simpler stilbene derivatives and employing methylation reactions to introduce the methoxy group at the 3' position.
  • Biotransformation: Utilizing microorganisms or enzymes to convert precursor compounds into 3'-O-Methylbatatasin III through biocatalysis.

Interaction studies of 3'-O-Methylbatatasin III focus on its effects on various biological systems:

  • Synergistic Effects: Research has shown that it may enhance the efficacy of other antifungal agents when used in combination.
  • Mechanism of Action: Studies are ongoing to determine how it interacts at the cellular level, particularly in relation to its antifungal activity and potential effects on cancer cell lines.

Similar Compounds

Several compounds share structural similarities with 3'-O-Methylbatatasin III, each exhibiting unique properties. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
Batatasin ISimilar backboneExhibits different biological activities.
ResveratrolSimilar phenolic structureKnown for strong antioxidant and anticancer effects.
PterostilbeneMethoxylated stilbeneMore potent in certain biological assays.

These compounds highlight the diversity within the stilbene class and underscore the unique characteristics of 3'-O-Methylbatatasin III in terms of its specific biological activities and potential applications.

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

258.125594432 g/mol

Monoisotopic Mass

258.125594432 g/mol

Heavy Atom Count

19

Wikipedia

3'-O-Methylbatatasin III

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Modify: 2023-08-15

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